molecular formula C6H2BrClN2 B1291396 5-Bromo-2-chloronicotinonitrile CAS No. 405224-23-9

5-Bromo-2-chloronicotinonitrile

Cat. No.: B1291396
CAS No.: 405224-23-9
M. Wt: 217.45 g/mol
InChI Key: MQOHJAYYYVQBSH-UHFFFAOYSA-N
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Description

5-Bromo-2-chloronicotinonitrile is a useful research compound. Its molecular formula is C6H2BrClN2 and its molecular weight is 217.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques and Yields : A study by Qi-fan (2010) details the synthesis of 5-Bromo-2-chloronicotinonitrile, starting from 5-Bromo-nicotinic acid and progressing through various stages to achieve a yield of more than 48% (Chen Qi-fan, 2010).
  • Molecular Composition and Analysis : Arulaabaranam et al. (2021) conducted computational calculations on a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile, to understand its molecular structure, energy, and reactivity (K. Arulaabaranam et al., 2021).
  • Nonaqueous Diazotization : Beck et al. (1987) explored the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters into various esters, including bromo esters, through nonaqueous diazotization (J. R. Beck et al., 1987).

Biological and Pharmacological Applications

  • Herbicide Resistance in Transgenic Plants : A study by Stalker et al. (1988) discusses the use of a specific nitrilase gene that confers resistance to the herbicide bromoxynil in transgenic tobacco plants. This gene is derived from a soil bacterium and transforms bromoxynil into a less harmful metabolite (D. Stalker et al., 1988).

Chemical Properties and Applications

  • Electrocatalytic Synthesis : Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid using bromo and chloro derivatives, including the investigation of the electrocatalytic effect of silver electrodes on these compounds (A. Gennaro et al., 2004).
  • Amination Catalysis : Ji et al. (2003) studied the amination of 5-bromo-2-chloropyridine, demonstrating its utility in producing aminated pyridines with high yields and chemoselectivity (Jianguo Ji et al., 2003).

Safety and Hazards

5-Bromo-2-chloronicotinonitrile is classified as Acute toxicity, Oral (Category 3), H301 according to GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is toxic if swallowed and should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloronicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, it does not inhibit other cytochrome P450 enzymes such as CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These interactions highlight the selective nature of this compound in biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CYP1A2 inhibitor can lead to altered gene expression and metabolic pathways in cells that express this enzyme . This can result in changes in cellular metabolism and the overall function of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to increased levels of the substrates in the cell, affecting various metabolic and signaling pathways. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects . For instance, high doses of this compound can cause toxicity in animal models, affecting liver function and overall health. It is important to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. As a CYP1A2 inhibitor, it affects the metabolism of compounds that are substrates of this enzyme . This interaction can lead to changes in metabolic flux and metabolite levels in cells. Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is highly permeable and can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it can accumulate in tissues without being actively transported out of cells . This property allows this compound to exert its effects in various tissues and cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum, where it interacts with CYP1A2 . This localization is crucial for its inhibitory effects on the enzyme and subsequent biochemical outcomes. Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further influencing its activity and function.

Properties

IUPAC Name

5-bromo-2-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOHJAYYYVQBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620594
Record name 5-Bromo-2-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405224-23-9
Record name 5-Bromo-2-chloro-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405224-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloronicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Compound 2 was dissolved in conc. HCl at 0° C., to which 1.1 equivalent of NaNO2 in H2O was added dropwise. Precipitation was formed. The white solid was filtered off, which gave the title compound 3. Overall yield was 70%.
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Synthesis routes and methods II

Procedure details

5-Bromo-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (33 g, 166 mmol) was added to a suspension of PCl5 (96.6 g, 464 mmol) in POCl3 (20 ml, 216 mmol). The mixture was stirred at reflux for 3 hours, cooled to room temperature and then poured slowly into ice/water. The resulting solid was fitered, washed with water, and dried in vacuo to afford the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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